cis-(-)-Benafentrine
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Overview
Description
cis-(-)-Benafentrine: is a chemical compound known for its unique stereochemistry and potential applications in various scientific fields. The compound is characterized by its cis configuration, which means that the substituent groups are on the same side of the molecule. This configuration can significantly influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(-)-Benafentrine typically involves several steps, including the formation of the core structure and the introduction of specific functional groups. Common synthetic routes may include:
Olefination reactions: These reactions are used to form the double bonds in the molecule.
Reduction reactions: These reactions are used to reduce specific functional groups to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: cis-(-)-Benafentrine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, hydroxides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
cis-(-)-Benafentrine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand the effects of stereochemistry on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-(-)-Benafentrine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may interact with enzymes or receptors in a stereospecific manner, leading to distinct biological effects .
Comparison with Similar Compounds
cis-(-)-Benafentrine can be compared with other similar compounds, such as:
cis-Butene: Similar in having a cis configuration but differs in its functional groups and overall structure.
cis-Dichloroethene: Another example of a cis isomer with different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which can be distinct from other cis isomers.
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m1/s1 |
InChI Key |
DCDXHGMCXGHXBM-WOJBJXKFSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@@H]3CCN(C[C@@H]3C4=CC(=C(C=C42)OC)OC)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C |
Origin of Product |
United States |
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